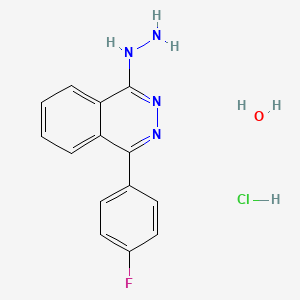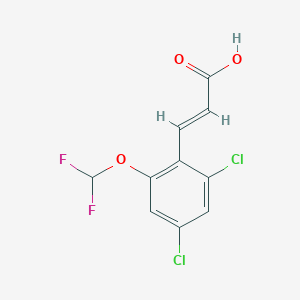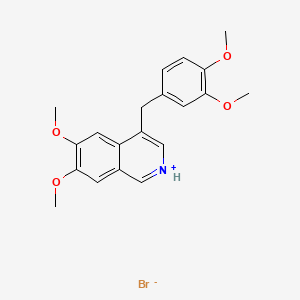![molecular formula C11H14O2 B13728836 Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] CAS No. 33722-70-2](/img/structure/B13728836.png)
Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[1,3-dioxolane-2,9’-tetracyclo[43002,503,8]nonane] is a complex organic compound with the molecular formula C11H14O2 It is characterized by a spirocyclic structure, which includes a 1,3-dioxolane ring fused to a tetracyclo[43002,503,8]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound can be used in biochemical studies to investigate the interactions of spirocyclic compounds with biological molecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane]: The parent compound with a unique spirocyclic structure.
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]decane]: A similar compound with a different ring size.
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]undecane]: Another related compound with an additional carbon in the ring structure.
Uniqueness
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] is unique due to its specific ring structure and the presence of the 1,3-dioxolane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
33722-70-2 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] |
InChI |
InChI=1S/C11H14O2/c1-2-13-11(12-1)8-4-6-5-3-7(8)9(5)10(6)11/h5-10H,1-4H2 |
Clave InChI |
BCCYLPJPRQVADZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C3CC4C2C5C4CC35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]](/img/structure/B13728757.png)

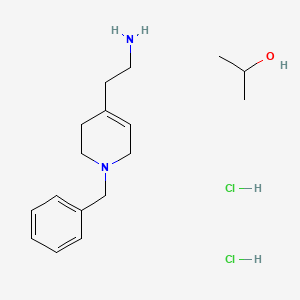
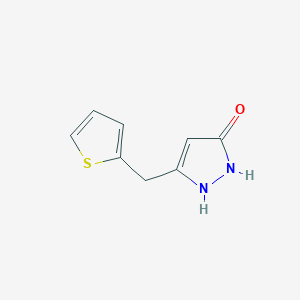


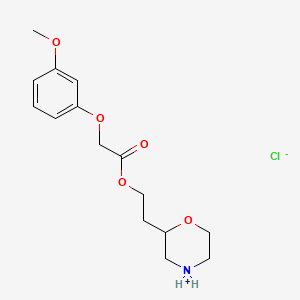
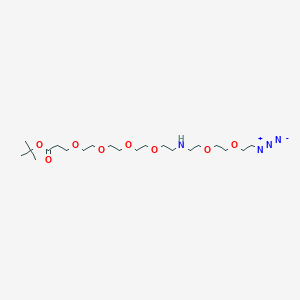
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione](/img/structure/B13728818.png)

